N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a trifluoromethyl group and a tetrahydro-2H-pyran-4-ylthioethyl side chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran-4-ylthioethyl Intermediate: This step involves the reaction of tetrahydro-2H-pyran-4-thiol with an appropriate alkylating agent to form the tetrahydro-2H-pyran-4-ylthioethyl intermediate.
Coupling with 3-(trifluoromethyl)benzoyl Chloride: The intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the tetrahydro-2H-pyran-4-ylthioethyl side chain may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-4-amine: Similar structure but lacks the trifluoromethyl group.
4-Aminomethyltetrahydropyran: Contains the tetrahydro-2H-pyran-4-yl group but differs in other substituents.
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the tetrahydro-2H-pyran-4-ylthioethyl side chain. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2S/c16-15(17,18)12-3-1-2-11(10-12)14(20)19-6-9-22-13-4-7-21-8-5-13/h1-3,10,13H,4-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYVKEBCSJCEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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